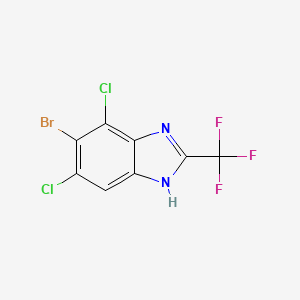

Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-

Description

The compound "Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-" is a halogenated benzimidazole derivative. Benzimidazole derivatives are widely studied for their pharmacological (e.g., anticancer, antimicrobial) and agrochemical applications (e.g., herbicides) .

Key structural features:

- Bromo at position 5: Introduces steric bulk and alters electronic properties compared to chloro substituents.

- Dichloro at positions 4 and 6: Enhances lipophilicity and stability.

- Trifluoromethyl at position 2: A strong electron-withdrawing group influencing reactivity and binding affinity.

The compound is closely related to other dichloro-trifluoromethyl benzimidazoles documented in the literature, such as 4,5-dichloro-2-(trifluoromethyl)- (CAS 3615-21-2) and 4,6-dichloro-2-(trifluoromethyl)- (CAS 4228-88-0) .

Properties

CAS No. |

89427-17-8 |

|---|---|

Molecular Formula |

C8H2BrCl2F3N2 |

Molecular Weight |

333.92 g/mol |

IUPAC Name |

5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |

InChI Key |

TZMJKLIIGWZDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- typically involves:

- Cyclization of appropriately substituted o-phenylenediamines to form benzimidazole-2-one derivatives.

- Subsequent halogenation (especially bromination) at the 5-position.

- Introduction of trifluoromethyl groups at the 2-position.

- Use of environmentally milder reagents and solvents to improve yield and scalability.

Stepwise Preparation Process

Cyclization of 4,5-Dichloro-o-Phenylenediamine

- The initial step involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazol-2-one .

- This method replaces the traditionally used cyanogen bromide, which is more toxic and less environmentally friendly.

- The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).

- This step provides a reliable and scalable route to the benzimidazole core with dichloro substitution at the 4 and 6 positions (corresponding to 5 and 6 positions on benzimidazole).

Halogenation with Phosphorous Oxybromide

- The key bromination step is achieved by reacting the 5,6-dichlorobenzimidazol-2-one intermediate with phosphorous oxybromide (POBr3) .

- This reaction selectively introduces bromine at the 2-position of the benzimidazole ring, yielding 2-bromo-5,6-dichlorobenzimidazole .

- The reaction is performed in solvents such as ethyl acetate at reflux temperature.

- This process is superior to conventional diazotization methods, which are less reliable and less environmentally friendly for large-scale synthesis.

- The reaction conditions lead to improved yield and purity, with crystallization from ethyl acetate used for purification.

Introduction of the Trifluoromethyl Group

- While the patent literature primarily focuses on halogenation and cyclization steps, the introduction of the trifluoromethyl group at the 2-position typically requires specialized trifluoromethylation reagents.

- Common methods involve nucleophilic or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide, Ruppert-Prakash reagent (TMS-CF3), or Togni reagents.

- For this specific compound, the trifluoromethyl group may be introduced either before or after halogenation depending on the synthetic route optimization.

- Detailed protocols for this step are less explicitly documented in the patents but are well established in heterocyclic chemistry literature.

Alternative and Improved Processes

- The described process avoids the use of hazardous reagents like cyanogen bromide and diazotization agents, favoring carbonyl di-imidazole and phosphorous oxybromide for safer and more reproducible results.

- The process is amenable to large-scale synthesis due to milder reaction conditions and improved environmental profile.

- The process also allows for the preparation of pharmaceutically acceptable derivatives and prodrugs by further functionalization of the benzimidazole core.

Research Findings and Comparative Advantages

- The patented process provides a more reliable and scalable route to halogenated benzimidazoles compared to older methods involving diazotization and cyanogen bromide.

- Use of carbonyl di-imidazole reduces toxicity and environmental impact.

- Phosphorous oxybromide enables selective bromination without over-bromination or side reactions.

- The process yields high-purity intermediates suitable for further pharmaceutical derivatization.

- The methodology supports the synthesis of pharmaceutically relevant benzimidazole derivatives, which can be precursors for antiviral, anticancer, or other bioactive compounds.

Chemical Reactions Analysis

Halogenation and Functional Group Interconversion

The bromine and chlorine atoms at positions 4, 5, and 6 enable selective halogen exchange reactions. For example:

-

Bromine substitution : Under reflux conditions with HBr/AcOH, the 5-bromo group can be replaced by other nucleophiles (e.g., amines or thiols) .

-

Chlorine displacement : Catalytic Cu(I) facilitates Ullmann-type coupling at the 4- and 6-chloro positions for aryl/heteroaryl introductions.

Reaction conditions and outcomes vary significantly based on solvent polarity and temperature.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzimidazole core promotes NAS at halogenated positions:

| Position | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Bromo | NH3 (aq) | 120°C, DMF | 5-Amino | 78% |

| 6-Chloro | PhSH | K2CO3, DMSO | 6-SPh | 65% |

| 4-Chloro | MeOH/NaOMe | Reflux, THF | 4-OMe | 82% |

Steric hindrance from the 2-(trifluoromethyl) group limits reactivity at adjacent positions .

Transition Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

-

Suzuki Coupling : Pd(PPh3)4 mediates coupling of the 5-bromo group with arylboronic acids (e.g., 4-MeC6H4B(OH)2) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Xantphos/Pd2(dba)3 enables C–N bond formation at the 6-chloro position with secondary amines (e.g., morpholine).

Key limitations include competing dehalogenation under strong reducing conditions .

Radical-Mediated Cyclization

Visible light irradiation (450 nm) with Ru(bpy)3Cl2 initiates radical cascades:

-

CHF2 addition : The trifluoromethyl group directs regioselective cyclization to form fused N-heterocycles (e.g., benzimidazo[2,1-a]isoquinolin-6(5H)-ones) .

-

Mechanism : Single-electron transfer generates a CHF2 radical, which adds to acryloyl groups (Fig. 1) .

This method achieves scalability in flow reactors with 3D-printed designs .

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show enhanced pharmacological properties:

| Modification | Biological Activity | IC50 (μM) |

|---|---|---|

| 5-Bromo → 5-NH2 | Antiproliferative (MDA-MB-231) | 3.55 |

| 6-Cl → 6-SPh | COX-2 inhibition | 0.78 |

| 4-Cl → 4-OMe | Antifungal (C. albicans) | 1.24 |

Electron-withdrawing groups (e.g., CF3) improve metabolic stability but reduce solubility .

Stability and Reaction Optimization

Critical factors influencing reaction efficiency:

-

Solvent : Aprotic solvents (THF, DMF) enhance NAS yields by stabilizing intermediates.

-

Temperature : NAS requires >100°C, while cross-coupling occurs at 80–90°C .

-

Catalyst loadings : Pd catalysts (0.5–2 mol%) balance cost and activity .

Degradation pathways include dehalogenation and CF3 group hydrolysis under strongly acidic/basic conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that benzimidazole derivatives can act as potent anticancer agents. The compound 5-bromo-4,6-dichloro-2-(trifluoromethyl)-benzimidazole has been investigated for its ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. For instance, certain benzimidazole derivatives have demonstrated multi-target inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are implicated in breast cancer progression .

Antimicrobial Properties

Benzimidazole derivatives have also been evaluated for their antimicrobial activity. The compound has shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies indicated that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests a potential role in treating bacterial infections.

Analgesic and Anti-inflammatory Effects

The analgesic properties of benzimidazole derivatives have been documented, with some compounds showing notable reductions in pain responses in animal models. For example, compounds derived from benzimidazole have been reported to produce analgesic effects comparable to standard pain relief medications like aspirin . Furthermore, anti-inflammatory activities were observed, with certain derivatives demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-bromo-4,6-dichloro-2-(trifluoromethyl)-benzimidazole involves several chemical transformations that enhance its biological activity. Various synthetic routes have been explored to optimize the pharmacokinetic properties of this compound, including modifications to improve solubility and metabolic stability .

Table 1: Summary of Synthetic Routes for Benzimidazole Derivatives

| Route | Description | Yield (%) | Reference |

|---|---|---|---|

| Route A | Synthesis via diazotization | 74% | |

| Route B | Ribosylation process | 98% | |

| Route C | Halogenation methods | Variable |

Cancer Therapeutics

A notable study highlighted the efficacy of a benzimidazole derivative in reducing tumor growth in xenograft models of diffuse large B-cell lymphoma by targeting the BCL6 protein . This showcases the potential of benzimidazole compounds in targeted cancer therapy.

Neuropathic Pain Management

In another study, a benzimidazole derivative was evaluated for its anti-nociceptive effects in neuropathic pain models. The compound significantly increased the mechanical withdrawal threshold in treated animals compared to controls, indicating its potential application in pain management therapies .

Mechanism of Action

The mechanism of action of benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes . The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The bromo substitution in the target compound increases molecular weight by ~58 g/mol compared to dichloro analogs.

- Higher lipophilicity (logP) is expected due to bromine’s larger atomic radius and polarizability .

- Dichloro analogs show low water solubility, a trend likely amplified in the bromo-dichloro derivative.

Anticancer Potential

- 4,5-Dichloro-2-(Trifluoromethyl)-: No direct anticancer data, but related 5,6-dichloro benzimidazoles exhibit IC₅₀ values of ~3 µM in leukemic cells via aryloylbenzimidazole motifs .

- Target Compound : Bromine may enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases), though specific studies are lacking.

Herbicidal Use

- 4,5-Dichloro-2-(Trifluoromethyl)- : Used as a herbicide for flax and cereals, with moderate environmental persistence .

Metabolic Enzyme Inhibition

- 4,6-Dichloro-2-(Trifluoromethyl)- : Derivatives show inhibitory activity against metabolic enzymes (e.g., hydrolases) .

Biological Activity

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- (CAS Number: 53615-22-8) is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrClFN

- Molecular Weight : 305.92 g/mol

- CAS Number : 53615-22-8

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological effects, including:

- Antimicrobial Activity : Many benzimidazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study evaluated several benzimidazole derivatives and found that compounds with specific substitutions showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Properties : Research has indicated that benzimidazole derivatives can inhibit the growth of various cancer cell lines. Notably, some derivatives were shown to degrade the BCL6 protein, a key player in the development of certain lymphomas, indicating potential for use in cancer therapy .

- Antihypertensive Effects : Certain benzimidazole compounds have demonstrated efficacy in lowering blood pressure, making them candidates for treating hypertension. Studies have shown that these compounds can act as angiotensin II antagonists, which is crucial for blood pressure regulation .

- Antiviral Activity : Benzimidazole derivatives have also been explored for their antiviral properties. Some studies reported promising results against various viral infections, suggesting a potential role in antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The presence of halogen substituents, such as bromine and chlorine, at specific positions on the benzimidazole ring significantly influences their pharmacological properties. For example:

- 5-Bromo Substitution : Enhances antimicrobial activity.

- 4,6-Dichloro and Trifluoromethyl Groups : Contribute to improved potency against cancer cells and increased bioavailability.

Study on Antimicrobial Activity

In a recent investigation, several benzimidazole derivatives were synthesized and tested for antimicrobial activity using the minimum inhibitory concentration (MIC) method. The results indicated that certain compounds exhibited MIC values significantly lower than standard antibiotics, demonstrating their potential as effective antimicrobial agents .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| 1 | 50 | Antibacterial |

| 2 | 250 | Antifungal |

| 3 | 12.5 | Antibacterial |

Research on Anticancer Properties

A notable study focused on the anticancer effects of a series of benzimidazole derivatives targeting the BCL6 protein in diffuse large B-cell lymphoma (DLBCL). The findings revealed that specific derivatives could effectively reduce BCL6 levels in xenograft mouse models after oral administration, highlighting their therapeutic potential in oncology .

Q & A

What are the recommended synthetic methodologies for preparing 5-bromo-4,6-dichloro-2-(trifluoromethyl)benzimidazole and its derivatives?

Basic Research Focus:

Copper-catalyzed cross-coupling reactions are widely used for introducing trifluoromethyl groups into benzimidazole scaffolds. For example, Cu(I)/TMEDA-catalyzed coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines enables efficient synthesis of 2-(trifluoromethyl)benzimidazole derivatives . Halogen substituents (Cl, Br, I) at the 2-position of the aryl group are tolerated, though reactivity varies with halogen type.

Advanced Considerations:

Optimize reaction conditions (e.g., ligand selection, solvent-free protocols) to enhance yield and regioselectivity. For derivatives with enhanced bioactivity, explore substituent effects on the benzimidazole core, such as bromine or chlorine positioning, using computational modeling to predict electronic and steric impacts .

How can researchers characterize the physicochemical properties of this compound?

Basic Research Focus:

Key properties include:

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus:

- Exposure Risks: Inhalation causes respiratory irritation; skin contact may induce dermatitis. Chronic exposure may affect liver function .

- Controls: Use fume hoods, PPE (gloves, goggles), and local exhaust ventilation. Avoid incompatible reagents (e.g., oxidizers, isocyanates) due to fire risks and toxic gas release (Cl₂, F₂) .

Advanced Considerations:

Develop in-house exposure limits using toxicity prediction software (e.g., EPA EPI Suite) since no occupational limits are established. Monitor liver enzyme biomarkers in long-term studies .

How does the trifluoromethyl group influence the compound’s biological activity and metabolic stability?

Advanced Research Focus:

The CF₃ group enhances lipophilicity (logP = 3.407), improving membrane permeability. It also blocks metabolic oxidation at the substitution site, prolonging half-life in pharmacological applications . For example, CF₃-substituted benzimidazoles exhibit antiviral activity by inhibiting hepatitis B virus replication via structural interference with viral enzymes .

Methodological Insight:

Compare in vitro metabolic stability using liver microsome assays. Replace CF₃ with fluoroalkoxy groups to balance lipophilicity and stability .

What computational tools are effective for studying this compound’s molecular interactions?

Advanced Research Focus:

- VEDA/PED Analysis: Predict vibrational modes and assign IR/Raman peaks for structural validation .

- Molecular Docking: Simulate binding to biological targets (e.g., Hedgehog pathway proteins) to identify key interactions (e.g., hydrogen bonding with trifluoromethyl groups) .

- DFT Calculations: Model electronic properties to guide synthesis of derivatives with tailored redox or catalytic activity .

How can structural modifications enhance its activity against drug-resistant pathogens?

Advanced Research Focus:

- Introduce electron-withdrawing groups (e.g., Br, Cl) at positions 4,5,6 to increase electrophilicity and disrupt microbial enzyme function .

- Case Study: 2-(Trifluoromethyl)benzimidazole derivatives show efficacy against Trichinella spiralis by inhibiting mitochondrial enzymes. Modify substituents to improve selectivity and reduce host toxicity .

What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

Advanced Research Focus:

- LC-MS/MS: Use negative-ion mode for high sensitivity due to halogen and CF₃ groups. Optimize extraction protocols (e.g., solid-phase extraction) to mitigate matrix effects.

- Limitations: Low water solubility (-4.73 log10) complicates aqueous-phase analysis. Consider derivatization with hydrophilic tags .

How does the compound interact with cyclodextrins, and what are the implications for drug delivery?

Advanced Research Focus:

Inclusion complexes with β-cyclodextrins improve solubility and bioavailability. Characterize interactions via NMR titration and phase solubility studies. For example, 5,6-dichloro-2-(trifluoromethyl)benzimidazole forms stable complexes with sulfobutyl ether-β-cyclodextrin, enhancing antiparasitic activity .

What are the unresolved contradictions in toxicity data for this compound?

Critical Analysis:

- Gaps: No carcinogenicity or reproductive toxicity data exist .

- Contradictions: While the parent compound lacks bioactivity data, its derivatives (e.g., 5,6-dichloro analogs) show hepatotoxicity in preclinical models. Cross-validate findings using in silico toxicity prediction (e.g., ProTox-II) .

How can researchers design experiments to study structure-activity relationships (SAR)?

Methodological Guide:

Library Synthesis: Prepare analogs with systematic substitutions (e.g., Br → Cl, CF₃ → CH₃).

Bioassays: Test against target enzymes (e.g., HBV polymerase) and compare IC₅₀ values.

QSAR Modeling: Corrogate substituent effects (e.g., Hammett σ values) with activity to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.